molecular formula C11H14N2O B14453337 3-(p-Aminophenyl)-3-ethyl-2-azetidinone CAS No. 73855-94-4

3-(p-Aminophenyl)-3-ethyl-2-azetidinone

Cat. No.: B14453337
CAS No.: 73855-94-4
M. Wt: 190.24 g/mol
InChI Key: BPBLZEBMRIKMPJ-UHFFFAOYSA-N
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Description

3-(p-Aminophenyl)-3-ethyl-2-azetidinone is a chemical compound belonging to the azetidinone class of heterocyclic organic structures. This compound is of significant interest in medicinal chemistry research, particularly as a synthetic intermediate or precursor in the development of novel pharmacologically active molecules. Azetidinones, also known as beta-lactams, are four-membered cyclic amides that serve as crucial building blocks in organic synthesis . The core 2-azetidinone structure is a fundamental scaffold found in several therapeutically important agents . Notably, research into azetidinone derivatives has been instrumental in the discovery and development of cholesterol absorption inhibitors, such as Ezetimibe, which is itself a synthetic 2-azetidinone derivative . The specific substitution pattern on the azetidinone ring in this compound—featuring a p-aminophenyl group—makes it a valuable precursor for further chemical modifications. Researchers can functionalize the aromatic amine group to create a diverse library of compounds for structure-activity relationship (SAR) studies or to conjugate the molecule with other complex structures. This compound is provided for research and development purposes in laboratory settings only. It is intended for use by qualified professional researchers. Use Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. It is not for use in food, drugs, medicinal devices, or cosmetics, and it is not for household use.

Properties

CAS No.

73855-94-4

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-aminophenyl)-3-ethylazetidin-2-one

InChI

InChI=1S/C11H14N2O/c1-2-11(7-13-10(11)14)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,14)

InChI Key

BPBLZEBMRIKMPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-aminophenylacetic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(p-Aminophenyl)-3-ethyl-2-azetidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(p-Aminophenyl)-3-ethyl-2-azetidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The azetidinone ring may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Position 3) Core Structure Key Properties/Activities References
3-(p-Aminophenyl)-3-ethyl-2-azetidinone p-Aminophenyl, ethyl 2-Azetidinone (β-lactam) High electron density from aromatic group; potential enzyme inhibition
3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one Methoxybenzyl, methoxyphenyl 2-Azetidinone Enhanced solubility and binding via methoxy groups; antitumor activity
3-Chloro-2-azetidinones Chlorine 2-Azetidinone Electrophilic reactivity; anti-inflammatory applications
Aminoglutethimide p-Aminophenyl, ethyl 2,6-Piperidinedione Aromatase inhibition; steroid synthesis modulation
3-(p-Aminophenyl)-5-furyl-1,2,4-triazole p-Aminophenyl, furyl 1,2,4-Triazole Antibacterial activity; conjugated π-system for redox activity

Key Observations:

  • Core Structure Differences: The β-lactam ring in 2-azetidinones confers ring strain and reactivity compared to six-membered piperidinediones (e.g., Aminoglutethimide) .
  • Substituent Effects :
    • Electron Density : Alkyl groups (e.g., ethyl) increase electron density, while halogens (e.g., chlorine) enhance electrophilicity .
    • Steric Effects : Bulkier substituents (e.g., methoxybenzyl) improve target selectivity but may reduce bioavailability .
  • Biological Activity: 2-Azetidinones with aromatic substituents (e.g., p-aminophenyl) show promise in targeting tumor cells, whereas triazole derivatives exhibit broader antimicrobial effects .

Oxidation Potential and HOMO Energy

  • HOMO Energy: Compounds with extended conjugated systems (e.g., 3-(p-aminophenyl)-5-furyl-1,2,4-triazole) exhibit lower HOMO energies (−4.5 eV), favoring charge-transfer interactions .

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